molecular formula C18H15N B15401877 1-(2-naphthalenyl)-N-phenylethanimine CAS No. 25287-39-2

1-(2-naphthalenyl)-N-phenylethanimine

Cat. No.: B15401877
CAS No.: 25287-39-2
M. Wt: 245.3 g/mol
InChI Key: CLGHYYIENRJLDD-UHFFFAOYSA-N
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Description

1-(2-Naphthalenyl)-N-phenylethanimine is an imine compound characterized by a C=N bond linking a 2-naphthalenyl group and a phenyl-substituted ethyl moiety. Imines are pivotal in organic synthesis due to their reactivity in condensation and cycloaddition reactions.

Properties

CAS No.

25287-39-2

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

1-naphthalen-2-yl-N-phenylethanimine

InChI

InChI=1S/C18H15N/c1-14(19-18-9-3-2-4-10-18)16-12-11-15-7-5-6-8-17(15)13-16/h2-13H,1H3

InChI Key

CLGHYYIENRJLDD-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Bond Characteristics

C=N Bond Length and Stability
The C=N bond length in 1-(2-naphthalenyl)-N-phenylethanimine is comparable to other imines, such as:

The target compound’s bond length (~1.292 Å) suggests moderate conjugation, influenced by electron-donating/withdrawing effects of substituents. Longer bond lengths correlate with reduced stability under acidic or hydrolytic conditions .

Substituent Effects

  • 1-(Naphthalen-2-yl)-N-phenylmethanimine (): Differs by a methylene (-CH₂-) group instead of ethyl, altering steric and electronic profiles.
  • N-Phenyl-1-naphthylamine (): An amine analog with a phenyl-naphthyl linkage. Its low water solubility (3.0 mg/L at 20°C) and melting point (62–63°C) highlight the impact of replacing C=N with NH on physical properties .

Physical and Spectral Properties

  • N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Exhibits UV absorption maxima (~275 nm) due to naphthalene’s π→π* transitions. IR spectra show C=O stretches (~1650 cm⁻¹), whereas imines typically display C=N stretches near 1640 cm⁻¹ .
  • N-Methyl-1-(naphthalen-1-yl)methanamine (): Boiling point and solubility trends suggest hydrophobic behavior, likely shared by the target compound due to aromatic substituents .

Data Tables

Table 1: Bond Lengths and Substituent Effects in Imines

Compound C=N Bond Length (Å) Key Substituents Stability Notes
This compound ~1.292 Phenyl, 2-naphthalenyl Moderate conjugation
(E)-1-(Naphthalen-2-yl)ethylideneamine 1.2650 Naphthalen-1-ylmethyl High conjugation, shorter bond
2-(N-Benzyl-α-iminoethyl)phenol 1.286 Benzyl, phenolic -OH Stabilized by intramolecular H-bonding

Table 2: Physical Properties of Structural Analogs

Compound Melting Point (°C) Water Solubility (mg/L) Key Functional Group
N-Phenyl-1-naphthylamine () 62–63 3.0 (20°C) Amine (-NH-)
N-Methyl-1-(naphthalen-1-yl)methanamine () N/A Low (hydrophobic) Amine (-NCH₃)

Q & A

Basic: What are the most reliable synthetic routes for preparing 1-(2-naphthalenyl)-N-phenylethanimine, and how can reaction conditions be optimized?

Methodological Answer:
A two-step approach is commonly employed:

Formation of the imine intermediate : React 2-naphthaldehyde with aniline in anhydrous toluene under reflux, using a catalytic amount of acetic acid to protonate the amine and facilitate nucleophilic attack .

Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) removes unreacted starting materials.
Optimization :

  • Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to enhance imine yield .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to assess reaction kinetics .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the imine proton (δ ~8.3–8.5 ppm, singlet) and aromatic protons from naphthalene (δ ~7.2–8.0 ppm). Compare with computed spectra using tools like ACD/Labs or ChemDraw .
  • IR Spectroscopy : Confirm the C=N stretch (1640–1690 cm⁻¹) and absence of carbonyl peaks (ruling out ketone impurities) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 284.1310 for C₁₈H₁₄N) .

Basic: How do substituents on the phenyl or naphthalenyl groups influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Introduce a nitro group (-NO₂) to the phenyl ring to enhance electrophilicity of the imine carbon, accelerating nucleophilic attack (e.g., by Grignard reagents) .
  • Steric effects : Substitute the naphthalenyl group at the 1-position to assess steric hindrance on reaction rates. Use Hammett plots to correlate substituent σ values with kinetic data .

Advanced: What mechanistic insights explain the role of palladium catalysts in coupling reactions involving this compound?

Methodological Answer:
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) proceed via:

Oxidative addition : Pd⁰ inserts into the C–X bond of aryl halides.

Transmetallation : The imine acts as a directing group, stabilizing the Pd intermediate.

Reductive elimination : Forms a new C–C bond.
Key experiments :

  • Use deuterium-labeling studies to track regioselectivity in coupling reactions .
  • Monitor reaction intermediates via in-situ IR or XAS spectroscopy .

Advanced: How can researchers address discrepancies in reported solubility data for this compound across different solvents?

Methodological Answer:

  • Standardized protocols : Measure solubility in DMSO, THF, and chloroform at 25°C using UV-Vis spectroscopy (λ_max ~270 nm) .
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δ_d, δ_p, δ_h) to correlate solvent polarity with dissolution behavior .
  • Contradiction resolution : Replicate conflicting studies under identical conditions (e.g., purity >99% by HPLC) to isolate experimental variables .

Advanced: What computational methods are best suited to model the compound’s electronic structure and predict its reactivity?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Compare with experimental redox potentials .
  • Molecular dynamics (MD) : Simulate solvent interactions in toluene to predict aggregation behavior .
  • Machine learning : Train models on existing imine reactivity datasets (e.g., rate constants) to predict novel reaction pathways .

Advanced: How can researchers design experiments to evaluate the compound’s environmental persistence and toxicity?

Methodological Answer:

  • Persistence studies : Use OECD 307 guidelines to measure biodegradation in soil over 28 days. Monitor via LC-MS/MS .
  • Toxicity profiling : Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with structural analogs like naphthalene derivatives .
  • Exposure routes : Apply ATSDR criteria (inhalation, dermal) to assess workplace safety protocols .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening : Test slow evaporation in ethyl acetate/hexane mixtures to induce nucleation .
  • Additive use : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation .
  • Low-temperature crystallography : Collect data at 100 K to reduce thermal motion artifacts .

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